molecular formula C12H15FO3 B7936608 3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid

Cat. No.: B7936608
M. Wt: 226.24 g/mol
InChI Key: HZWMJZQFEFWVPQ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, along with a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 4-fluoro-3-methylphenol with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the acid chloride, resulting in the formation of the ester intermediate. This intermediate is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom and methyl group on the phenoxy ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine or methyl groups.

Scientific Research Applications

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group on the phenoxy ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-methylphenoxy)-2,2-dimethylpropanoic acid
  • 3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid
  • 3-(4-Methylphenoxy)-2,2-dimethylpropanoic acid

Uniqueness

3-(4-Fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenoxy)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-8-6-9(4-5-10(8)13)16-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMJZQFEFWVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)(C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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